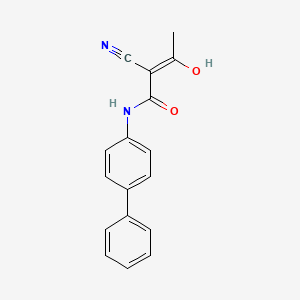

(2z)-N-联苯基-2-氰基-3-羟基丁-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide, also known as BCB, is an important synthetic compound that has been widely used in scientific research for the past few decades. BCB is a member of the class of compounds known as biphenyl-4-yl-2-cyano-3-hydroxybut-2-enamides, which have been studied extensively for their potential applications in a variety of fields. BCB has been studied for its ability to act as an inhibitor of enzymes, its ability to modulate the activity of various receptors and its potential as a therapeutic agent.

科学研究应用

Cancer Treatment

Human dihydroorotate dehydrogenase (hDHODH) plays a crucial role in de novo pyrimidine biosynthesis, a pathway essential for rapidly proliferating cells, including cancer cells. hDHODH has emerged as a promising therapeutic target for several malignancies. Research suggests that hDHODH-IN-1 inhibits hDHODH activity, making it a potential candidate for cancer treatment. Further studies are needed to explore its efficacy against specific cancer types .

Antiviral Activity

Viruses, such as SARS-CoV-2, rely on pyrimidine nucleotides for replication. Inhibiting hDHODH can disrupt this process. hDHODH-IN-1 has demonstrated inhibitory activity against hDHODH, which may translate to antiviral effects. Investigating its potential as an antiviral agent could be valuable .

Autoimmune Disorders

Pyrimidines are essential for immune cell function. Dysregulation of pyrimidine metabolism contributes to autoimmune diseases. By targeting hDHODH, hDHODH-IN-1 might modulate immune responses. Researchers could explore its impact on autoimmune conditions like rheumatoid arthritis or multiple sclerosis .

Infectious Diseases

Pathogens, including bacteria and parasites, require pyrimidines for survival. Inhibiting hDHODH could hinder their growth. hDHODH-IN-1 might be investigated as a potential therapeutic agent against infections caused by Helicobacter pylori, Plasmodium falciparum, or Schistosoma mansoni .

Neurological Disorders

Pyrimidines are essential for neuronal function. Dysregulation may contribute to neurodegenerative diseases. Exploring hDHODH-IN-1’s impact on neuronal health could reveal novel therapeutic avenues for conditions like Alzheimer’s or Parkinson’s disease .

Metabolic Disorders

Pyrimidines are involved in lipid and glycoprotein synthesis. hDHODH-IN-1’s modulation of pyrimidine levels might influence metabolic pathways. Investigating its effects on metabolic disorders, such as diabetes or obesity, could be worthwhile .

作用机制

Target of Action

hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of RNA and DNA and is overexpressed in various malignancies .

Mode of Action

hDHODH-IN-1 interacts with hDHODH, inhibiting its activity . The inhibition of hDHODH leads to a decrease in pyrimidine synthesis, which is essential for cell proliferation . This results in a disruption of cellular processes that rely on pyrimidines, such as DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by hDHODH-IN-1 is the de novo pyrimidine synthesis pathway . In highly proliferative cells like tumor cells, this pathway is usually highly active to meet the increased demand for nucleic acid precursors and other cellular components . By inhibiting hDHODH, hDHODH-IN-1 disrupts this pathway, leading to a significant imbalance of pyrimidine metabolism in cancer cells .

Pharmacokinetics

It is known that the efficacy of dhodh inhibitors, in general, depends on their ability to reach their target in the mitochondria and inhibit the enzyme’s activity . The ADME properties of these compounds, including their absorption, distribution, metabolism, and excretion, would significantly impact their bioavailability and, consequently, their therapeutic efficacy .

Result of Action

The inhibition of hDHODH by hDHODH-IN-1 leads to a decrease in pyrimidine synthesis, disrupting cellular processes that rely on pyrimidines . This disruption can lead to the inhibition of cell proliferation, making hDHODH-IN-1 a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .

Action Environment

The action of hDHODH-IN-1, like other DHODH inhibitors, can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules that could interact with the compound .

属性

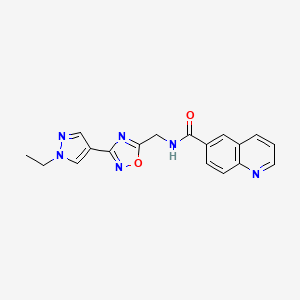

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVPBAIVOHJDOC-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805156.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2805158.png)

![2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2805159.png)

![4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2805163.png)

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2805171.png)

![isopropyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2805173.png)

![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)